molecular formula C21H21ClN4O3S B11266920 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

Cat. No.: B11266920
M. Wt: 444.9 g/mol
InChI Key: PPDSMTIQFSONLA-UHFFFAOYSA-N
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Description

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 5-chloro-2-methoxybenzenesulfonyl group and a phenylpyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with the 5-chloro-2-methoxybenzenesulfonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a phenylpyrimidine derivative under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, pyrimidine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles:

    Triazole-Pyrimidine Hybrids: These compounds also feature a pyrimidine moiety and have been studied for their neuroprotective and anti-inflammatory properties.

Uniqueness

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.9 g/mol

IUPAC Name

4-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C21H21ClN4O3S/c1-29-19-8-7-17(22)13-20(19)30(27,28)26-11-9-25(10-12-26)21-14-18(23-15-24-21)16-5-3-2-4-6-16/h2-8,13-15H,9-12H2,1H3

InChI Key

PPDSMTIQFSONLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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